1-(2-(Tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

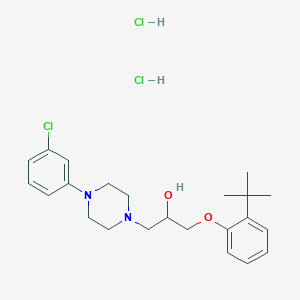

This compound is a dihydrochloride salt featuring a phenoxy-propan-2-ol backbone linked to a piperazine moiety. The phenoxy group is substituted with a bulky tert-butyl group at the ortho position, while the piperazine ring is para-substituted with a 3-chlorophenyl group. The dihydrochloride salt form increases aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

1-(2-tert-butylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClN2O2.2ClH/c1-23(2,3)21-9-4-5-10-22(21)28-17-20(27)16-25-11-13-26(14-12-25)19-8-6-7-18(24)15-19;;/h4-10,15,20,27H,11-14,16-17H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKDZZZIBGAVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 1177812-90-6, is a compound of interest in pharmacological research due to its potential biological activities, particularly as a selective agonist for dopamine receptors. This article aims to provide a comprehensive overview of its biological activity, including detailed data tables, case studies, and research findings.

Molecular Structure

The compound has the following molecular formula:

- Molecular Formula : CHClNO

- Molecular Weight : 475.9 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

Dopamine Receptor Agonism

Recent studies have highlighted the compound's role as a selective agonist for the D3 dopamine receptor (D3R). In a high-throughput screening assay, it was shown to promote D3R-mediated β-arrestin translocation and G protein activation, indicating significant receptor activity. The selectivity for D3R over D2R is particularly noteworthy, as it may reduce the risk of side effects commonly associated with non-selective dopamine receptor agonists .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on this compound and its analogs revealed critical insights into modifications that enhance D3R activity while minimizing D2R interactions. For example:

| Compound ID | D3R Agonist Activity (EC, nM) | D2R Activity (EC, nM) | D2R Antagonist Activity (IC, nM) |

|---|---|---|---|

| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |

| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |

This table illustrates how specific structural modifications can lead to enhanced selectivity and potency for the desired receptor .

Neuroprotective Effects

In vivo studies have demonstrated that D3R-preferring agonists like this compound possess neuroprotective properties against neurodegeneration induced by neurotoxins such as MPTP and 6-OHDA in animal models. These findings suggest potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease .

Clinical Implications

This compound has been evaluated for its pharmacokinetic properties and safety profile. In preclinical trials, it exhibited favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses. These properties make it a candidate for further development in treating conditions related to dopaminergic dysfunction.

Example Study

In one study involving rodent models of Parkinson's disease, administration of the compound resulted in significant improvements in motor function and a reduction in dopaminergic neuron loss compared to control groups. This supports the hypothesis that selective D3R agonism can confer protective effects against dopaminergic degeneration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride

- Phenoxy Substituent: The allyl group in this analog is less sterically hindered than the tert-butyl group in the target compound, likely reducing lipophilicity (lower logP) and metabolic stability .

- The latter’s electron-withdrawing chlorine atom may improve affinity for monoaminergic receptors .

- Pharmacokinetics : The allyl analog’s reduced bulk may favor faster absorption but shorter half-life.

Comparison with 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride

- Phenoxy Substituent: The adamantyl group is highly lipophilic and rigid, which may enhance BBB penetration and metabolic resistance but reduce solubility. In contrast, the tert-butyl group balances moderate lipophilicity with solubility .

- The 3-chlorophenyl group’s halogenated aromatic system could enhance binding to neurotransmitter receptors .

- Therapeutic Implications : Adamantyl derivatives are often associated with antiviral applications, whereas the target compound’s structure suggests central nervous system (CNS) targeting.

Comparison with 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol

- Substituents: The 2-chlorophenyl and dimethylamino groups differ significantly from the tert-butylphenoxy and 3-chlorophenylpiperazine in the target compound.

- Receptor Affinity : The absence of a piperazine ring may shift activity toward adrenergic rather than serotonergic receptors.

Notes

- Structural Inference: Comparisons are based on substituent chemistry and known pharmacophore trends. Empirical data (e.g., receptor binding assays, logP measurements) are required for conclusive analysis.

- Salt Impact : Dihydrochloride salts universally improve solubility, but free bases or other salts (e.g., adamantyl analog’s chloride) may alter pharmacokinetics .

- Receptor Specificity: The 3-chlorophenylpiperazine moiety in the target compound is a hallmark of ligands targeting 5-HT1A/2A or D2 receptors, distinguishing it from analogs with smaller or non-aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.